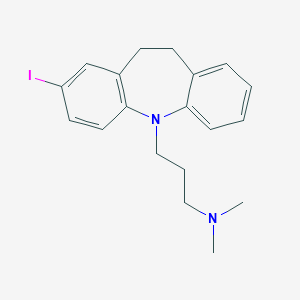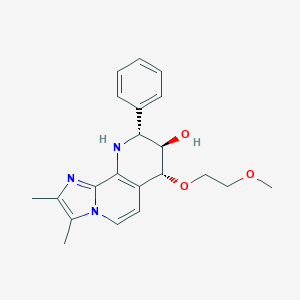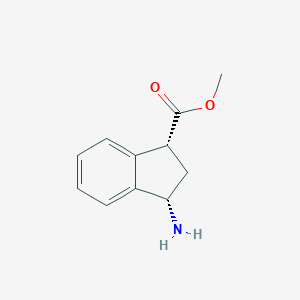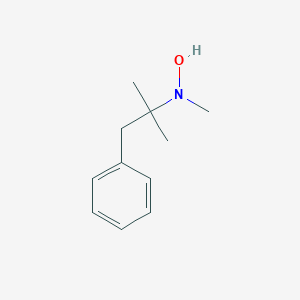
N-Hydroxymephentermine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxymephentermine is a metabolite of Mephentermine. Mephentermine is a cardiac stimulant and has been used as a treatment for low blood pressure . It belongs to the class of adrenergic and dopaminergic cardiac stimulants excluding cardiac glycosides .
Synthesis Analysis
Mephentermine is rapidly demethylated in the body followed by hydroxylation . Phentermine, N-hydroxymephentermine, and N-hydroxyphentermine were identified as metabolic products after in vitro incubation of mephentermine .Molecular Structure Analysis
The molecular formula of N-Hydroxymephentermine is C11H17NO. It is related to Mephentermine, which has a molecular formula of C11H17N .Wissenschaftliche Forschungsanwendungen
Metabolic Identification and Analysis
- N-Hydroxymephentermine has been identified as a metabolic product of mephentermine. This discovery was made through in vitro incubation of mephentermine with rabbit liver microsomal fractions, as well as through human urine analysis following mephentermine sulfate administration (Beckett & Bélanger, 1975).
Metabolic Pathways in Rats
- Research has shown that N-Hydroxymephentermine is a metabolic derivative in rats. It was identified in the urine of Wistar rats after dosing with mephentermine, indicating its role in drug metabolism and potential effects on pharmacokinetics (Mori et al., 1990).
In Vitro Metabolism Studies
- In vitro metabolism studies of mephentermine have demonstrated the conversion of this compound to N-Hydroxymephentermine, highlighting its significance in the biotransformation of mephentermine in various species. This research helps in understanding the pharmacological and toxicological properties of mephentermine and its metabolites (Beckett & Bélanger, 1977).
Microsomal Enzyme Systems and Metabolism
- The study of microsomal enzyme systems that reduce N-Hydroxyphentermine has provided insight into the enzymatic pathways involved in the metabolism of phentermine and its derivatives. This research has implications for understanding drug interactions and the role of liver enzymes in drug metabolism (Sum & Cho, 1976).
Intestinal Metabolism in Rats
- Investigations into the intestinal metabolism of mephentermine and its metabolites, including N-Hydroxymephentermine, in male Wistar rats have shed light on the role of the gastrointestinal tract in drug metabolism. This research is crucial for understanding how drugs are processed differently in various parts of the body (Mori et al., 1992).
N-Hydroxylation Enzyme Characterization
- The characterization of the enzyme system responsible for the N-hydroxylation of phentermine, which leads to the formation of N-Hydroxymephentermine, has been pivotal in understanding the biochemical pathways involved in drug metabolism. This research is vital for the development of new drugs and for predicting drug-drug interactions (Cho et al., 1974).
Oxidation Processes in Liver Microsomes
- The study of the oxidation of N-Hydroxyphentermine in rat liver microsomes has contributed to a deeper understanding of the metabolic processes that convert drugs into their active or inactive forms. This is crucial for predicting the efficacy and safety of drugs in the human body (Sum & Cho, 1979).
Eigenschaften
CAS-Nummer |
58670-93-2 |
|---|---|
Produktname |
N-Hydroxymephentermine |
Molekularformel |
C11H17NO |
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
N-methyl-N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine |
InChI |
InChI=1S/C11H17NO/c1-11(2,12(3)13)9-10-7-5-4-6-8-10/h4-8,13H,9H2,1-3H3 |
InChI-Schlüssel |
UEIORKXSGRKVAL-UHFFFAOYSA-N |
SMILES |
CC(C)(CC1=CC=CC=C1)N(C)O |
Kanonische SMILES |
CC(C)(CC1=CC=CC=C1)N(C)O |
Andere CAS-Nummern |
58670-93-2 |
Synonyme |
N-Hydroxy-N,α,α-trimethylbenzeneethanamine; N-Methyl-N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



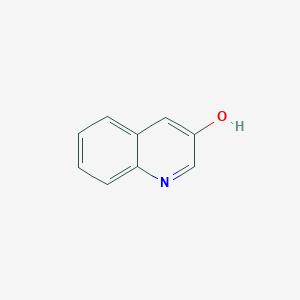
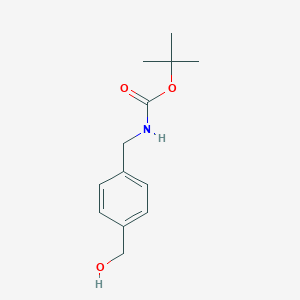
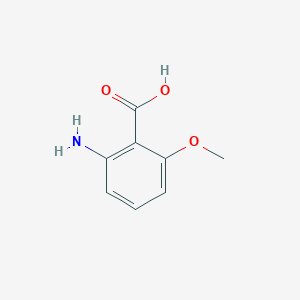
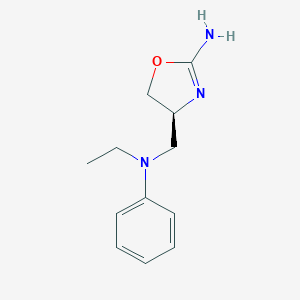

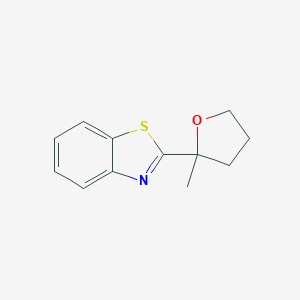
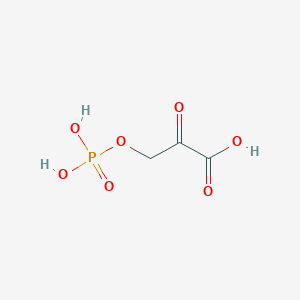
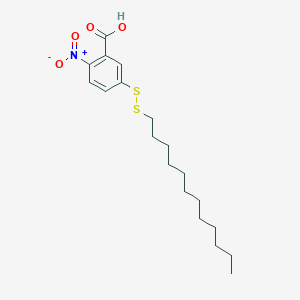
![3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B51763.png)
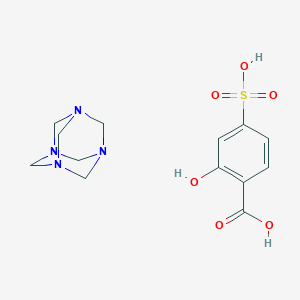
![1-[(Pyrrolidin-1-yl)methyl]piperazine](/img/structure/B51765.png)
